molecular formula C13H25NO4 B3135706 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid CAS No. 403698-97-5

2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid

Cat. No.: B3135706
CAS No.: 403698-97-5
M. Wt: 259.34 g/mol
InChI Key: KMLQLFNXPXFYCZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid (CAS: 108787-91-3) is a Boc-protected amino acid derivative with a hexanoic acid backbone. Its structure features:

  • A tert-butoxycarbonyl (Boc) group at the α-amino position.
  • Two methyl substituents at the 5-position of the hexanoic acid chain.
  • A carboxylic acid terminus.

Molecular Formula: C₁₁H₂₁NO₄ (inferred from structural analysis) . Key Applications: This compound is utilized in peptide synthesis and medicinal chemistry as a building block, particularly for introducing sterically hindered, lipophilic residues .

Properties

IUPAC Name

5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLQLFNXPXFYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants: Difluoro vs. Dimethyl Derivatives

(a) 2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluorohexanoic acid
  • Molecular Formula: C₁₁H₁₉F₂NO₄ .
  • Key Differences: Fluorine atoms at the 5-position instead of methyl groups. Higher electronegativity and polarity compared to the dimethyl analog.
  • Applications : Enhanced metabolic stability in drug candidates due to fluorine’s electron-withdrawing effects .
(b) (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid
  • Molecular Formula : C₁₂H₂₁N₂O₅ .
  • Key Differences: A dimethylamino-oxo group at the 5-position. Increased hydrogen-bond acceptor capacity due to the carbonyl and tertiary amine. Lower lipophilicity compared to the dimethyl variant.
  • Applications : Used in synthesizing peptide mimics with modified solubility profiles .

Backbone-Modified Analogs

(a) 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
  • Molecular Formula: C₁₂H₁₅NO₅ .
  • Key Differences: Aromatic benzoic acid backbone with a hydroxyl group at the 5-position. Rigid planar structure vs. the flexible hexanoic acid chain. Higher melting point (150–151°C) due to crystallinity .
  • Applications : Intermediate in heterocyclic drug synthesis .
(b) 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
  • Molecular Formula: C₈H₉F₂NO₂ .
  • Key Differences :
    • Spirocyclic framework introduces conformational rigidity.
    • Fluorine atoms enhance metabolic resistance.
    • Reduced solubility compared to linear analogs.
  • Applications : Building block for constrained peptides and kinase inhibitors .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula CAS RN Molecular Weight Melting Point (°C) Key Features
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid C₁₁H₂₁NO₄ 108787-91-3 243.29 Not reported High lipophilicity, steric bulk
2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluorohexanoic acid C₁₁H₁₉F₂NO₄ 72993581 275.27 Not reported Enhanced polarity, metabolic stability
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 232595-59-4 253.25 150–151 Aromatic backbone, crystallinity
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₉F₂NO₂ 1363381-11-6 201.16 Not reported Conformational rigidity

Supplier and Commercial Availability

  • This compound: Available from specialized suppliers like PharmaBlock (PBLJ7995) and others .
  • 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: Sold by Kanto Reagents at premium prices (JPY 35,100/g) .

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid, commonly referred to as Boc-DMHA, is a compound with the molecular formula C12H24N2O4 and a molecular weight of approximately 260.34 g/mol. It features a tert-butoxycarbonyl (Boc) group attached to an amino group and a branched hexanoic acid backbone, which contributes to its unique chemical properties and potential biological activities.

Chemical Structure

The structure of Boc-DMHA is characterized by:

  • Boc Group: A protecting group that stabilizes the amino functionality.
  • Hexanoic Acid Backbone: A branched structure that may influence its reactivity and biological interactions.

Potential Applications

  • Pharmaceutical Development:
    • Used in the synthesis of peptide-based drugs.
    • May serve as a building block for more complex molecules.
  • Organic Synthesis:
    • Acts as a protecting group in various organic reactions.
    • Facilitates selective reactions by preventing unwanted side reactions.
  • Biochemical Research:
    • Useful in studying enzyme mechanisms and protein interactions due to its ability to stabilize certain functional groups.

Comparative Analysis with Similar Compounds

The following table compares Boc-DMHA with structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-{[(tert-Butoxy)carbonyl]amino}-3,3-dimethylbutanoic acidC11H21NO4Shorter carbon chain; potential for different reactivity
2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acidC12H25NO4Different branching pattern; varied biological activity
(S)-2-{[(tert-Butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acidC12H23N1O5Contains a methoxy group; may exhibit distinct pharmacological properties

The mechanism of action for this compound primarily involves the protection of amino groups through the Boc moiety. This allows for selective reactivity in chemical synthesis:

  • Protection/Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing for the regeneration of the amino function.
  • Reactivity with Biomolecules: The compound's structure may allow it to interact with various biomolecules, potentially influencing biological pathways.

Case Studies and Research Findings

While direct case studies specifically focusing on Boc-DMHA are scarce, research on related compounds provides valuable insights:

  • Antibacterial Activity Studies:
    • Research has shown that certain Boc-protected amino acids possess antibacterial properties against various strains of bacteria, suggesting a potential application for Boc-DMHA in antimicrobial formulations .
  • Peptide Synthesis Applications:
    • The use of Boc-protected amino acids in peptide synthesis has been extensively documented, highlighting their role in facilitating the formation of peptide bonds while preventing premature reactions .
  • Enzyme Mechanism Investigations:
    • Studies involving similar compounds have demonstrated their utility in probing enzyme mechanisms, particularly where protection of functional groups is critical .

Q & A

Basic: What are the common synthetic routes for 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with tert-butoxycarbonyl (Boc)-protected intermediates. A general approach includes:

  • Step 1: Protection of the amine group using Boc-anhydride under basic conditions (e.g., DMAP or TEA in THF) to form the Boc-protected intermediate.
  • Step 2: Alkylation or carboxylation reactions to introduce the 5,5-dimethylhexanoic acid backbone. For example, coupling with pre-synthesized 5,5-dimethylhexanoic acid derivatives via EDCI/HOBt-mediated amidation .
  • Step 3: Deprotection under acidic conditions (e.g., HCl/dioxane or TFA) to yield the final compound.
    Key challenges include optimizing reaction yields at each step, particularly in sterically hindered environments due to the dimethyl groups. Characterization via 1^1H/13^{13}C NMR and LC-MS is critical for verifying intermediate purity .

Basic: How to confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Structural validation requires a combination of techniques:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify the tert-butyl group (singlet at ~1.4 ppm) and the amide proton (broad peak at ~5-6 ppm). The dimethylhexanoic acid backbone shows distinct methylene/methyl splitting patterns.
    • 13^{13}C NMR: Confirm the Boc carbonyl (~155 ppm) and carboxylic acid (~175 ppm) groups.
  • Mass Spectrometry (LC-MS/HRMS): Verify the molecular ion peak (e.g., [M+H]+^+ at m/z 274.2 for C13_{13}H23_{23}NO4_4) and fragmentation patterns.
  • IR Spectroscopy: Detect the amide N-H stretch (~3300 cm1^{-1}) and carboxylic acid O-H stretch (~2500-3000 cm1^{-1}).
    Cross-referencing with literature data and computational predictions (e.g., ChemDraw simulations) ensures accuracy .

Basic: What are the stability considerations under different storage conditions?

Methodological Answer:
Stability is influenced by:

  • Temperature: Store at -20°C in inert atmospheres (argon/nitrogen) to prevent Boc-group hydrolysis. Room-temperature storage in dry environments is acceptable for short-term use.
  • pH Sensitivity: The compound degrades in strongly acidic/basic conditions. Buffered solutions (pH 6-8) are recommended for biological assays.
  • Light Exposure: Protect from UV light to avoid radical-mediated decomposition. Use amber vials for long-term storage.
    Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can predict shelf-life .

Advanced: How to design experiments to assess the compound's environmental fate and degradation products?

Methodological Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks:

  • Phase 1 (Lab-Scale):
    • Hydrolysis Studies: Expose the compound to aqueous solutions at varying pH (3-10) and temperatures (25-50°C). Monitor degradation via LC-MS to identify products like tert-butanol and dimethylhexanoic acid derivatives.
    • Photolysis: Use UV/visible light sources to simulate sunlight exposure. Analyze photoproducts using high-resolution mass spectrometry.
  • Phase 2 (Ecosystem Modeling):
    • Apply fugacity models to predict partitioning into soil, water, and air. Use logP (measured via shake-flask method) and Henry’s Law constants for inputs.
    • Assess biodegradation using OECD 301D (Closed Bottle Test) to estimate microbial breakdown rates .

Advanced: What strategies resolve contradictions in reaction yields from varying synthetic protocols?

Methodological Answer:
Address discrepancies through systematic analysis:

  • Controlled Replication: Repeat reactions under identical conditions (solvent purity, catalyst batch, temperature control) to isolate variables.
  • Kinetic Profiling: Use in-situ FTIR or reaction calorimetry to track intermediate formation and identify rate-limiting steps.
  • DoE (Design of Experiments): Apply factorial designs to optimize parameters (e.g., solvent polarity, base strength). For example, a 23^3 factorial design evaluating THF vs. DMF, TEA vs. DIPEA, and reaction times.
  • Computational Modeling: Use DFT calculations (Gaussian, ORCA) to compare energy barriers for competing pathways, such as Boc-deprotection vs. side reactions .

Advanced: How to evaluate the compound's interaction with biological targets using computational and experimental methods?

Methodological Answer:
Combine in silico and in vitro approaches:

  • Molecular Docking (AutoDock/Vina): Screen against target proteins (e.g., enzymes or receptors) to predict binding affinities. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tert-butyl moiety.
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (kon_{on}/koff_{off}) using immobilized targets.
  • Cellular Assays: Test cytotoxicity (MTT assay) and target modulation (e.g., ELISA for downstream biomarkers) in relevant cell lines.
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated metabolism, identifying major metabolites via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid
Reactant of Route 2
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2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid

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